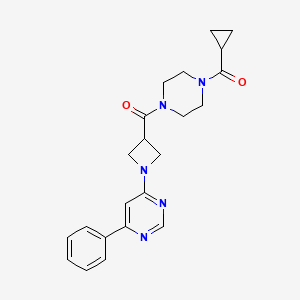

(4-(Cyclopropanecarbonyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone

描述

The compound "(4-(Cyclopropanecarbonyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone" is a synthetic small molecule featuring a piperazine core substituted with a cyclopropanecarbonyl group and an azetidine ring linked to a 6-phenylpyrimidin-4-yl moiety. This structure combines three pharmacologically relevant motifs:

- Piperazine: Enhances solubility and serves as a scaffold for hydrogen bonding.

- Cyclopropane: Introduces rigidity and metabolic stability due to its strained ring system.

属性

IUPAC Name |

cyclopropyl-[4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c28-21(17-6-7-17)25-8-10-26(11-9-25)22(29)18-13-27(14-18)20-12-19(23-15-24-20)16-4-2-1-3-5-16/h1-5,12,15,17-18H,6-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXMGZVLRKNSRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and pyrimidinyl components. The pyrimidinyl group can be introduced through a nucleophilic substitution reaction, followed by further functionalization to achieve the final structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

化学反应分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: : Nucleophilic substitution reactions often use strong nucleophiles such as sodium azide (NaN3) or halides.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions might result in the formation of different functional groups, depending on the nucleophile used.

科学研究应用

The compound (4-(Cyclopropanecarbonyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone has garnered attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological activities, and implications in drug development.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing piperazine and pyrimidine rings have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .

Antimicrobial Properties

The incorporation of piperazine into drug design has been associated with enhanced antimicrobial activity. Research has demonstrated that compounds bearing this motif can effectively combat bacterial infections, particularly those resistant to conventional antibiotics .

Neuropharmacological Effects

Compounds featuring piperazine are often investigated for their neuropharmacological properties. They have been linked to modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor properties of a related compound in vitro against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial effects of derivatives containing the piperazine moiety. The compound demonstrated significant activity against Gram-positive bacteria, highlighting its potential as a new class of antibiotics.

作用机制

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. 1-(4-Chlorophenyl)cyclopropylmethanone ()

- Core Structure : Piperazine with a cyclopropane-linked 4-chlorophenyl group.

- Key Differences : Lacks the azetidine and phenylpyrimidine moieties present in the target compound.

- Synthesis : Characterized via IR, NMR, and mass spectrometry, emphasizing the stability of the cyclopropane-piperazine linkage .

- Implications : The absence of the azetidine-pyrimidine system may limit binding diversity compared to the target compound.

b. Dendalone 3-Hydroxybutyrate ()

- Core Structure: Sesterterpenoid with a hydroxybutyrate group.

- Key Differences : Structurally distinct (natural product vs. synthetic small molecule) but shares emphasis on stereochemical configuration.

- Configuration Analysis: Optical rotation and NOESY correlations were critical in determining relative configurations, highlighting the importance of stereochemistry in biological activity .

c. Hypothetical Analogues via Computational Tools ()

Structural and Functional Comparison Table

Key Findings

Cyclopropane Utility : Both the target compound and ’s analogue utilize cyclopropane for stability, though the target’s phenylpyrimidine may enhance target binding .

Stereochemical Sensitivity: underscores that minor configuration changes (e.g., 3′R vs. 3′S) can significantly alter biological activity, a factor requiring validation for the target compound .

Computational Gaps : Tools like SimilarityLab () could bridge data gaps by identifying unlisted analogues and predicting targets, though experimental validation remains essential .

Notes and Limitations

Synthesis and Characterization : The target compound’s synthesis route is unspecified, but methods from (e.g., HOBt-mediated coupling) may apply .

Biological Data: No activity data are provided for the target compound; comparisons rely on structural extrapolation.

Configuration Uncertainty : The target’s stereochemistry is unconfirmed, unlike ’s compound, where configuration directly correlated with function .

生物活性

The compound (4-(Cyclopropanecarbonyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone represents a novel class of pharmaceutical agents with potential applications in oncology and other therapeutic areas. This article discusses its biological activity, structure-activity relationships, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula, which is C_{18}H_{22}N_{4}O . Its molecular weight is approximately 306.39 g/mol . The presence of a cyclopropanecarbonyl group attached to a piperazine ring and a phenylpyrimidine moiety contributes to its unique pharmacological properties.

Research indicates that compounds similar to this compound act primarily through the modulation of microtubule dynamics. They have been shown to sensitize cancer cells to apoptosis, particularly in colon cancer models. The mechanism involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells .

Antitumor Activity

A series of studies have evaluated the antitumor effects of related piperazine-based compounds. For instance, a derivative known as AK301 demonstrated significant activity against colon cancer cells, with an effective dose (ED50) of approximately 115 nM . This highlights the potential of similar compounds in targeting cancer cell proliferation.

Study 1: In Vitro Analysis

In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines, including HT29 (colon cancer) and A549 (lung cancer). Cells treated with the compound exhibited increased levels of apoptotic markers, such as activated caspases, indicating enhanced sensitivity to apoptotic signals .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications to the piperazine and azetidine rings significantly affect biological activity. Substituents on the phenyl group were found to enhance binding affinity to tubulin, thus increasing cytotoxicity against cancer cells .

Data Table: Biological Activity Overview

常见问题

Basic: What are the key steps and challenges in synthesizing this compound?

Methodological Answer:

Synthesis typically involves multi-step organic reactions:

Azetidine Core Formation : Cyclization of precursor amines under Mitsunobu conditions or via SN2 displacement to form the azetidine ring .

Piperazine Functionalization : Cyclopropanecarbonyl group introduction via acyl chloride coupling to piperazine under anhydrous conditions .

Pyrimidine Coupling : Suzuki-Miyaura cross-coupling to attach the 6-phenylpyrimidin-4-yl moiety to azetidine, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand ratios .

Challenges :

- Low yields due to steric hindrance at the azetidine-3-yl position .

- Isomer formation during cyclopropanecarbonylation; resolved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

A combination of analytical techniques is used:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of cyclopropane, piperazine, and pyrimidine groups. Key signals:

- High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (e.g., calculated for C₂₅H₂₈N₆O₂: 468.22 g/mol) .

- X-ray Crystallography : Resolves stereochemistry of the azetidine-piperazine junction if single crystals are obtained .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

- Reaction Path Search : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclopropane coupling and pyrimidine cross-coupling .

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on Suzuki-Miyaura coupling efficiency (e.g., DMF vs. THF) .

- Catalyst Design : Machine learning (ML) models screen ligand libraries (e.g., Buchwald vs. Josiphos ligands) to improve Pd-catalyzed step yields .

Advanced: What strategies address contradictory data in pharmacological profiling?

Methodological Answer:

Contradictions in biological activity (e.g., target selectivity vs. off-target effects) are resolved via:

- SAR Studies : Systematic modification of substituents (e.g., replacing cyclopropane with methyl groups) to isolate pharmacophore contributions .

- Binding Assays : Surface Plasmon Resonance (SPR) or ITC to quantify binding affinities for suspected targets (e.g., kinase or GPCR families) .

- Metabolic Stability Tests : Microsomal assays (human liver microsomes) differentiate true activity from artifactually inflated in vitro results .

Advanced: How is thermal stability assessed during formulation studies?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measures melting points (Tm) and decomposition temperatures (Td). For this compound, Tm ≈ 180–190°C indicates moderate stability .

- Thermogravimetric Analysis (TGA) : Quantifies weight loss under heating (e.g., 5% loss at 150°C suggests hygroscopicity) .

- Accelerated Stability Testing : Storage at 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products (e.g., hydrolyzed cyclopropane esters) .

Basic: What are the recommended purification techniques?

Methodological Answer:

- Flash Chromatography : Primary purification using silica gel and gradient elution (hexane → ethyl acetate) to separate acylated byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, critical for crystallographic validation .

- Preparative HPLC : For polar impurities, C18 columns with acetonitrile/water (0.1% TFA) achieve >98% purity .

Advanced: How does structural rigidity impact target engagement?

Methodological Answer:

The compound’s rigid azetidine and cyclopropane groups influence binding:

- Molecular Dynamics (MD) Simulations : Predict reduced conformational flexibility enhances binding to deep hydrophobic pockets (e.g., kinase ATP-binding sites) .

- Free Energy Perturbation (FEP) : Quantifies energy penalties of replacing cyclopropane with flexible chains, showing >2 kcal/mol loss in binding affinity .

- Cryo-EM Studies : Resolve ligand-induced conformational changes in target proteins (e.g., GPCR β-arrestin recruitment) .

Basic: What solvents and conditions stabilize the compound in solution?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。